1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-7-8(3-1)14-9(12-7)4-13-6-10-5-11-13/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJINLOJCWJQKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of microwave irradiation to accelerate the reaction or the use of more efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
- Antifungal Properties : The 1,2,4-triazole scaffold has been extensively studied for its antifungal activity. Compounds incorporating this moiety have shown significant efficacy against various fungal strains. For instance, derivatives of 1,2,4-triazole have been synthesized that demonstrated enhanced antifungal activity compared to traditional agents like azoxystrobin . A study highlighted that certain triazole derivatives exhibited inhibitory rates between 90–98% against P. piricola, indicating their potential as effective antifungal agents .
- Antibacterial Effects : Research indicates that triazole derivatives can also serve as potent antibacterial agents. For example, clinafloxacin-triazole hybrids showed minimum inhibitory concentrations (MIC) comparable to established antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The structure-activity relationship (SAR) analysis revealed that specific substituents significantly influence antibacterial efficacy .
- Antiviral and Antiparasitic Activity : Some studies suggest that triazole derivatives may possess antiviral and antiparasitic properties as well. The incorporation of the triazole ring into various molecular frameworks has led to the development of compounds with promising activities against viral infections and parasitic diseases .
Synthesis and Structural Modifications
The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole involves various chemical strategies aimed at enhancing its biological activity. The reactivity of the triazole core allows for numerous modifications that can improve pharmacokinetic properties or increase potency against specific targets . For instance:
- S-substituted Derivatives : Research has focused on synthesizing S-substituted derivatives of 1,2,4-triazoles to evaluate their antimicrobial activities. These derivatives have shown promising results against both bacterial and fungal strains at varying concentrations .
Case Studies
Several case studies illustrate the effectiveness of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole in practical applications:
- Study on Antifungal Activity : A recent study synthesized a series of myrtenal derivatives bearing the triazole moiety and tested their antifungal activity. The results indicated that many compounds exhibited superior antifungal properties compared to their parent structures .
- Evaluation of Antibacterial Efficacy : Another investigation focused on the antibacterial potential of ciprofloxacin-triazole hybrids. These compounds were tested against a range of pathogens and demonstrated higher potency than standard antibiotics like vancomycin .
Mechanism of Action
The mechanism of action of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This can lead to the disruption of essential biological processes in pathogens, resulting in their death or inhibition .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and antifungal activities.
Biological Activity
The compound 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 218.28 g/mol. The structure features a cyclopenta[d][1,3]thiazole moiety linked to a triazole ring, which is known for its diverse biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.28 g/mol |
| IUPAC Name | 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole |
| CAS Number | 1211510-76-7 |
Synthesis
The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. Common methods include:
- Formation of Cyclopenta[d][1,3]thiazole : This can be achieved through cyclization reactions involving thioamide derivatives.
- Triazole Formation : The triazole ring is synthesized via the Huisgen cycloaddition reaction or other condensation methods with appropriate azides or hydrazines.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In studies comparing various derivatives:
- Activity against Bacteria : Compounds similar to the target compound demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria. For instance:
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied:
- Cell Line Studies : Compounds containing the triazole moiety were screened against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Notably:
The proposed mechanisms by which these compounds exert their biological effects include:
- Enzyme Inhibition : Triazoles may inhibit enzymes involved in DNA synthesis or metabolic pathways in pathogens and cancer cells.
- Receptor Modulation : Interaction with specific receptors can lead to alterations in cell signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives:
- Study on Antimicrobial Effects :
- Cytotoxicity Evaluation :
Q & A
Basic: What are the common synthetic routes for synthesizing 1,2,4-triazole-thiazole hybrids like 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole?
Methodological Answer:
Key synthetic strategies include:
- Hydroxymethylation and Chlorination : Reaction of 1H-1,2,4-triazole with paraformaldehyde followed by thionyl chloride to introduce the chloromethyl group, achieving >92% yield under solvent-free conditions .
- Cyclocondensation : Cyclization of thiosemicarbazides or thioureas with cyclopenta[d][1,3]thiazole precursors in polar solvents (e.g., ethanol) under reflux .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole rings to thiazole scaffolds, validated by IR and NMR .
Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound and its derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S-H stretch at 2550–2600 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves substituent positions (e.g., methylene protons at δ 4.2–4.8 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Elemental Analysis : Validates purity by matching calculated/experimental C, H, N, S content (e.g., ±0.3% deviation) .
- Chromatography (TLC/HPLC) : Confirms homogeneity and monitors reaction progress .
Advanced: How can reaction conditions be optimized to improve yields in triazole-thiazole hybrid synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as shown in the synthesis of 4-phenyl-1,2,4-triazole derivatives .
- Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side products .
- Temperature Control : Maintaining 70–80°C during chlorination minimizes decomposition, increasing yields to >90% .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT at B3LYP/6-311G+(d,p)) to assign ambiguous peaks .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded aromatic regions .
- X-ray Crystallography : Resolve absolute configuration disputes, as demonstrated for 5-aryl-1,2,4-triazole inhibitors .
Advanced: What computational approaches are suitable for studying electronic properties and bioactivity mechanisms?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and binding affinity .
- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .
- Solvatochromic Analysis : Correlate UV-Vis spectral shifts with solvent polarity to assess charge-transfer behavior .
Advanced: How can structure-activity relationships (SARs) guide the design of derivatives with enhanced antimicrobial or antitumor activity?
Methodological Answer:
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) to triazole rings, improving antimicrobial activity (e.g., 72% inhibition for 4f against S. aureus) .
- Hybridization Strategies : Combine thiazole and triazole pharmacophores to enhance DNA intercalation, as seen in antitumor derivatives with IC₅₀ values <10 µM .
- Bioisosteric Replacement : Replace sulfur with selenium in the thiazole ring to improve metabolic stability .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Continuous synthesis reduces exothermic risks in chloromethylation steps .
- Green Solvents : Replace chloroform with cyclopentyl methyl ether (CPME) for safer extraction .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and impurity formation .
Advanced: How do researchers validate the biological activity of novel derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
